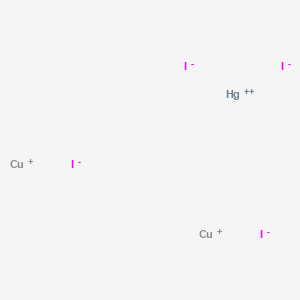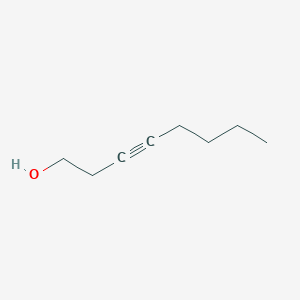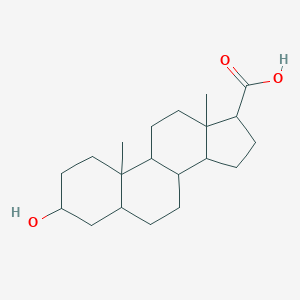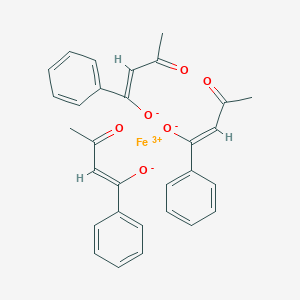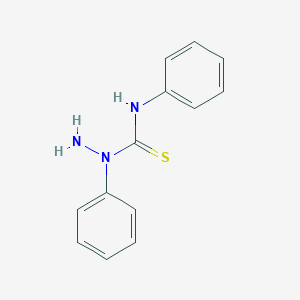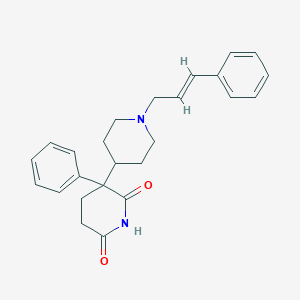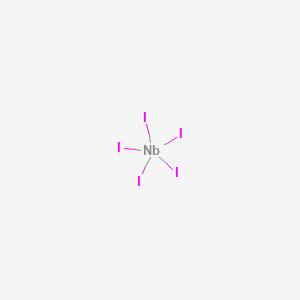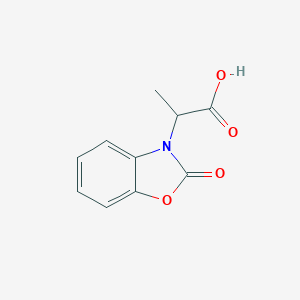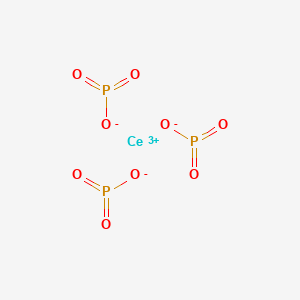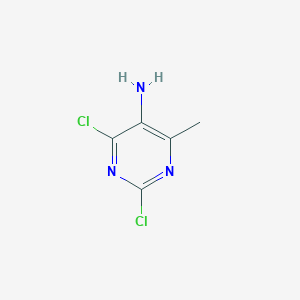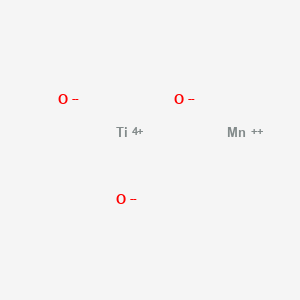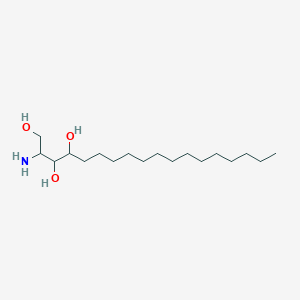![molecular formula C17H36N6O4 B077068 (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid CAS No. 12270-00-7](/img/structure/B77068.png)
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid, also known as L-ornithine-L-aspartate (LOLA), is a dipeptide consisting of two amino acids, L-ornithine and L-aspartic acid. It is a white crystalline powder that is soluble in water and is commonly used in scientific research. LOLA has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments.
作用機序
The exact mechanism of action of LOLA is not fully understood. However, it is believed that LOLA works by increasing the activity of the urea cycle, which is responsible for the detoxification of ammonia in the liver. LOLA also increases the production of glutamine, an important amino acid that plays a role in the regulation of ammonia levels in the blood.
生化学的および生理学的効果
LOLA has been found to have various biochemical and physiological effects. It has been shown to increase the activity of the urea cycle, increase the production of glutamine, and reduce ammonia levels in the blood. LOLA has also been found to improve liver function and cognitive function in patients with hepatic encephalopathy.
実験室実験の利点と制限
LOLA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also water-soluble, making it easy to dissolve in aqueous solutions. However, LOLA has some limitations. It has a short half-life in the body, which means that it needs to be administered frequently in order to maintain therapeutic levels. Additionally, LOLA can be difficult to work with in some experiments due to its tendency to form aggregates.
将来の方向性
There are several future directions for research on LOLA. One area of interest is the potential therapeutic effects of LOLA on other diseases such as Parkinson's disease and Alzheimer's disease. LOLA has been found to have neuroprotective effects, and studies are currently underway to investigate its potential as a treatment for these diseases. Another area of interest is the development of new formulations of LOLA that can improve its bioavailability and increase its half-life in the body. Additionally, more research is needed to fully understand the mechanism of action of LOLA and its effects on various physiological processes.
合成法
LOLA can be synthesized by reacting L-ornithine and L-aspartic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of a dipeptide bond between the two amino acids, forming LOLA.
科学的研究の応用
LOLA has been extensively studied for its potential therapeutic effects on liver diseases such as cirrhosis and hepatic encephalopathy. Studies have shown that LOLA can improve liver function, reduce ammonia levels in the blood, and improve cognitive function in patients with hepatic encephalopathy.
特性
CAS番号 |
12270-00-7 |
|---|---|
製品名 |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid |
分子式 |
C17H36N6O4 |
分子量 |
388.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H36N6O4/c18-9-3-1-6-12(21)15(24)22-13(8-5-11-20)16(25)23-14(17(26)27)7-2-4-10-19/h12-14H,1-11,18-21H2,(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |
InChIキー |
NJSJHOJKUBVXDA-IHRRRGAJSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
配列 |
KXK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



